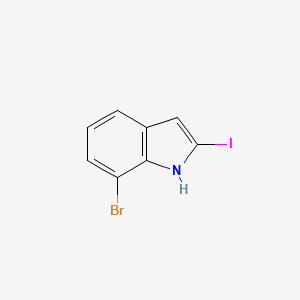

7-Bromo-2-iodo-1H-indole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

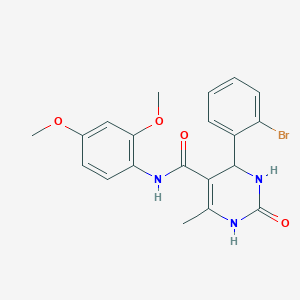

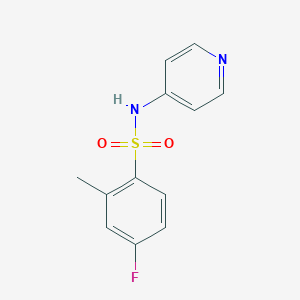

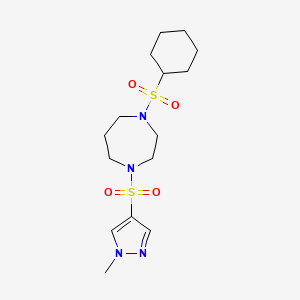

7-Bromo-2-iodo-1H-indole is an organic building block . It is part of a wide range of heterocyclic indoles. These compounds and their derivatives are often used in the manufacturing of drugs, with common applications in the treatment of bacterial and viral infections .

Synthesis Analysis

A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .

Molecular Structure Analysis

Indole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Chemical Reactions Analysis

The reaction of compound 384 with H2O (under acidic reaction conditions) afforded 7-bromo-4-(hydroxymethyl)-2-methylindole (385) in very good yields (88% yields) and this was transformed into the alkaloid 4-(hydroxymethyl)-2-methylindole (386) by using radical reduction .

Physical And Chemical Properties Analysis

The average mass of 7-Bromo-2-iodo-1H-indole is 239.862 Da and the monoisotopic mass is 238.975311 Da .

Wissenschaftliche Forschungsanwendungen

Synthesis of Indole Derivatives

7-Bromo-2-iodo-1H-indole can be used in the synthesis of indole derivatives . These derivatives are prevalent moieties present in selected alkaloids . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .

Treatment of Cancer Cells

Indole derivatives, which can be synthesized from 7-Bromo-2-iodo-1H-indole, have shown potential in the treatment of cancer cells . They exhibit various biologically vital properties that can be harnessed for cancer treatment .

Antimicrobial Applications

Indole derivatives have demonstrated antimicrobial properties . This makes 7-Bromo-2-iodo-1H-indole valuable in the development of new antimicrobial agents .

Anti-inflammatory Applications

Indole derivatives also possess anti-inflammatory properties . Therefore, 7-Bromo-2-iodo-1H-indole could be used in the synthesis of anti-inflammatory drugs .

Antiviral Applications

Indole derivatives have shown antiviral properties . This suggests that 7-Bromo-2-iodo-1H-indole could be used in the development of antiviral drugs .

Antidiabetic Applications

Indole derivatives have been found to possess antidiabetic properties . This implies that 7-Bromo-2-iodo-1H-indole could be used in the development of antidiabetic drugs .

Antimalarial Applications

Indole derivatives have demonstrated antimalarial properties . This suggests that 7-Bromo-2-iodo-1H-indole could be used in the development of antimalarial drugs .

Anticholinesterase Activities

Indole derivatives have shown anticholinesterase activities . This implies that 7-Bromo-2-iodo-1H-indole could be used in the development of drugs for conditions that benefit from anticholinesterase activity .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . It is advised to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and a dust respirator should be worn .

Zukünftige Richtungen

Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . Therefore, the future direction could be the development of new synthesis methods and exploration of its potential therapeutic applications.

Wirkmechanismus

Target of Action

7-Bromo-2-iodo-1H-indole, like other indole derivatives, primarily targets various receptors in the body . Indole derivatives are known to bind with high affinity to these receptors, which play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders, including cancer and microbial infections .

Mode of Action

The mode of action of 7-Bromo-2-iodo-1H-indole involves its interaction with its targets, leading to changes in cellular functions . The compound’s aromatic nature allows it to readily undergo electrophilic substitution, similar to the benzene ring . This property enables it to interact effectively with its targets .

Biochemical Pathways

7-Bromo-2-iodo-1H-indole affects various biochemical pathways. Indole derivatives, in general, have been found to influence a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with multiple biochemical pathways, leading to diverse downstream effects .

Pharmacokinetics

The bioavailability of indole derivatives is generally influenced by their chemical structure and the presence of functional groups .

Result of Action

The result of the action of 7-Bromo-2-iodo-1H-indole at the molecular and cellular level is likely to be varied due to its potential to influence multiple biological activities . Depending on the specific targets and pathways involved, the compound may exhibit a range of effects, from antiviral to anticancer activities .

Eigenschaften

IUPAC Name |

7-bromo-2-iodo-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrIN/c9-6-3-1-2-5-4-7(10)11-8(5)6/h1-4,11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSIFRLVGQZXPPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC(=C2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrIN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-2-iodo-1H-indole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-fluoro-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2450555.png)

![7,8-dimethoxy-5-(2-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2450559.png)

![2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-propylacetamide](/img/structure/B2450563.png)

![5-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2450568.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2450571.png)

![4-[(2-Methylmorpholin-4-yl)methyl]benzoic acid;hydrochloride](/img/structure/B2450573.png)